molecular formula C20H17BrClN3O2S2 B4538458 N-[4-({[(4-bromo-2-chlorophenyl)amino]carbonothioyl}amino)phenyl]-4-methylbenzenesulfonamide

N-[4-({[(4-bromo-2-chlorophenyl)amino]carbonothioyl}amino)phenyl]-4-methylbenzenesulfonamide

Cat. No. B4538458
M. Wt: 510.9 g/mol
InChI Key: OKPQAMQYBSIDAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a class of chemicals known as benzenesulfonamides, which are widely studied for their various chemical and biological properties. Such compounds are synthesized through complex reactions involving specific reagents and conditions to achieve the desired chemical structure and functionalities.

Synthesis Analysis

The synthesis of related benzenesulfonamides typically involves multi-step reactions starting from specific anilines or chloroanilines. For example, N-acyl-N-(4-chlorophenyl)-4-nitrobenzenesulfonamides were synthesized from 4-chloroaniline under solvent-free conditions, highlighting the chemoselective N-acylation reactions carried out in water as a green solvent (Ebrahimi et al., 2015).

Molecular Structure Analysis

Structural characterization is crucial for understanding the molecular geometry and electronic structure of such compounds. X-ray crystallography and quantum-chemical calculations have been employed to investigate the molecular and electronic structures of synthesized compounds, providing insights into their steric arrangements and electronic properties (Rublova et al., 2017).

Chemical Reactions and Properties

Benzenesulfonamides undergo various chemical reactions, including acylation, bromo-formyloxylation, and reactions with isothiocyanates or isocyanates, leading to the formation of diverse derivatives with potential biological activities. These reactions are influenced by the specific substituents on the benzenesulfonamide ring and the reactivity of the functional groups involved (Chern et al., 1990).

Physical Properties Analysis

The physical properties of benzenesulfonamides, such as solubility, melting point, and crystal structure, are determined by their molecular structure. For instance, the synthesis and characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide provided insights into its crystal structure, revealing intermolecular hydrogen bonds and C-H···π interactions that influence its solid-state properties (Stenfors & Ngassa, 2020).

properties

IUPAC Name

1-(4-bromo-2-chlorophenyl)-3-[4-[(4-methylphenyl)sulfonylamino]phenyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrClN3O2S2/c1-13-2-9-17(10-3-13)29(26,27)25-16-7-5-15(6-8-16)23-20(28)24-19-11-4-14(21)12-18(19)22/h2-12,25H,1H3,(H2,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKPQAMQYBSIDAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NC(=S)NC3=C(C=C(C=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-{[(4-bromo-2-chlorophenyl)carbamothioyl]amino}phenyl)-4-methylbenzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-({[(4-bromo-2-chlorophenyl)amino]carbonothioyl}amino)phenyl]-4-methylbenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-[4-({[(4-bromo-2-chlorophenyl)amino]carbonothioyl}amino)phenyl]-4-methylbenzenesulfonamide
Reactant of Route 3
Reactant of Route 3
N-[4-({[(4-bromo-2-chlorophenyl)amino]carbonothioyl}amino)phenyl]-4-methylbenzenesulfonamide
Reactant of Route 4
Reactant of Route 4
N-[4-({[(4-bromo-2-chlorophenyl)amino]carbonothioyl}amino)phenyl]-4-methylbenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.